2,2-Diethylthiazolidine
Description
General Overview of Thiazolidine (B150603) Ring Systems
The thiazolidine ring is a fundamental scaffold in heterocyclic chemistry, characterized by a five-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. rsc.org This structural motif is found in a variety of natural and synthetic compounds. The presence of both a thioether and an amine group within the ring imparts a unique reactivity profile, making thiazolidines versatile intermediates in organic synthesis.
The synthesis of the thiazolidine core is often achieved through the condensation reaction of a β-aminoalkane thiol with an aldehyde or a ketone. rsc.org This reaction proceeds via the formation of a hemithioaminal intermediate, which then undergoes cyclization to form the stable five-membered ring. The specific substituents on the ring can be varied by choosing different starting materials, leading to a wide array of thiazolidine derivatives with diverse properties and applications.
Significance of 2,2-Diethylthiazolidine in Advanced Organic Synthesis and Chemical Research
While the broader class of thiazolidines has been extensively studied, specific research focusing solely on this compound is limited in the current scientific literature. However, based on the general reactivity of 2,2-disubstituted thiazolidines, its significance can be inferred in several areas of organic synthesis.
One potential application lies in its use as a masked form of a carbonyl compound (diethyl ketone) and a β-aminoalkane thiol. The thiazolidine ring can be stable under certain reaction conditions and later cleaved to reveal the original functional groups. This "masking" strategy is a valuable tool in multi-step organic synthesis where selective protection of reactive moieties is required.
Furthermore, the nitrogen atom in the thiazolidine ring can be functionalized, allowing for the introduction of various substituents. The resulting N-substituted 2,2-diethylthiazolidines could serve as building blocks for the synthesis of more complex heterocyclic systems. The diethyl groups at the 2-position can influence the stereochemical outcome of reactions at adjacent positions, a feature that could be exploited in asymmetric synthesis.
Current Landscape of Academic Inquiry into this compound Chemistry
A comprehensive review of current academic literature indicates that this compound is not a primary focus of intensive research. The majority of contemporary studies on thiazolidine chemistry are directed towards derivatives with biological activity, particularly thiazolidin-4-ones and 2,4-thiazolidinediones. These latter compounds have garnered significant attention due to their applications in medicinal chemistry.
Physicochemical Properties of this compound
The following table summarizes some of the known physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C7H15NS |
| Molecular Weight | 145.27 g/mol |
| CAS Number | 766-27-8 |
| Boiling Point | 211.9 °C at 760 mmHg |
| Density | 0.92 g/cm³ |
| Flash Point | 82 °C |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet), methylene (B1212753) protons of the thiazolidine ring, and a broad signal for the N-H proton. |
| ¹³C NMR | Resonances for the quaternary carbon at the 2-position, the carbons of the ethyl groups, and the methylene carbons of the ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), and C-N and C-S bond vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical of thiazolidine rings and alkyl chains. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
766-27-8 |
|---|---|
Molecular Formula |
C7H15NS |
Molecular Weight |
145.27 g/mol |
IUPAC Name |
2,2-diethyl-1,3-thiazolidine |
InChI |
InChI=1S/C7H15NS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |
InChI Key |
JQIBJYGPKFIOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NCCS1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Diethylthiazolidine and Its Derivatives
Established Pathways for Thiazolidine (B150603) Ring Formation
The foundational methods for creating the thiazolidine ring are well-established in organic chemistry, primarily relying on condensation, cyclization, and, to a lesser extent, ring contraction reactions. These pathways form the basis for synthesizing a wide array of thiazolidine derivatives, including the 2,2-diethyl substituted variant.
Condensation Reactions in Thiazolidine Synthesis
The most direct and widely used method for synthesizing 2,2-disubstituted thiazolidines is the condensation reaction between a 1,2-aminothiol and a ketone. diva-portal.org For the specific synthesis of 2,2-diethylthiazolidine, this involves the reaction of an aminothiol, such as L-cysteine or cysteamine (B1669678), with diethyl ketone. ontosight.ai This reaction is a classic example of forming a heterocyclic system through the creation of two new carbon-heteroatom bonds.
The reaction is typically believed to proceed through the formation of an intermediate imine, which then undergoes an intramolecular cyclization via the nucleophilic attack of the thiol group. nih.gov The stability of the resulting thiazolidine ring can be influenced by reaction conditions, such as pH. While the reaction is often performed under acidic conditions to facilitate imine formation, it can also proceed efficiently at physiological pH. diva-portal.org The Knoevenagel condensation, a related reaction involving an active methylene (B1212753) compound, is also a cornerstone in the synthesis of various thiazolidine derivatives, particularly thiazolidinones, by reacting aldehydes with thiazolidine-2,4-dione. ijsrst.comnih.govnih.gov
A variety of catalysts and conditions have been explored to optimize these condensation reactions, as detailed in the table below.
Table 1: Catalysts and Conditions for Condensation Reactions in Thiazolidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Direct Condensation | 1,2-Aminothiol, Ketone/Aldehyde | Acidic pH or Physiological pH (7.4) | Thiazolidine | diva-portal.org |
| Knoevenagel Condensation | Aromatic Aldehydes, Thiazolidine-2,4-dione | Tannic Acid, Reflux | 5-Arylidene-2,4-thiazolidinediones | ijsrst.com |
| Condensation-Cyclization | Hydrazine, Allyl isothiocyanate, α-haloketone, Aldehydes | Et3N, Reflux | Thiazolidine-4-one derivatives | tandfonline.comresearchgate.net |
| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aldehydes | Piperidine, Ethanol, Reflux | 3,5-Disubstituted thiazolidine-2,4-diones | nih.gov |
Cyclization Approaches to the this compound Scaffold
Cyclization reactions provide an alternative route to the thiazolidine scaffold, starting from a linear precursor that already contains the requisite atoms. nih.gov These methods often involve an intramolecular nucleophilic attack to close the five-membered ring. For instance, a common strategy involves the cyclization of β-amino alcohols with carbon disulfide. clockss.org
Another approach is the intramolecular cyclization of intermediates formed from the reaction of dithiocarbamates with a ketone. clockss.org In some cases, the cyclization can be part of a domino or cascade reaction sequence, where the cyclization step follows an initial intermolecular reaction. For example, a metal acetylide can attack an imine, and the resulting intermediate undergoes a subsequent reaction with an electrophile like an isothiocyanate, leading to a species that cyclizes to form the thiazolidine ring. nih.gov The regioselectivity of this cyclization (S-cyclization vs. N-cyclization) is a critical factor determining the final product structure. nih.gov
Reductive Ring Contraction Pathways to this compound
Reductive ring contraction is a less common but viable synthetic strategy for accessing certain heterocyclic systems. While specific examples detailing the synthesis of this compound via this pathway are not prevalent in the literature, the general principle involves the transformation of a larger, pre-formed heterocyclic ring into the smaller thiazolidine structure under reductive conditions. Such transformations are often seen in the synthesis of complex molecules where a specific stereochemistry needs to be preserved or established. This approach remains a specialized area within heterocyclic synthesis. nih.gov
Advanced and Green Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally benign methods. For thiazolidine synthesis, this has led to the exploration of advanced catalytic systems and one-pot strategies that improve yields, reduce waste, and simplify procedures.
Catalytic Methods in Thiazolidine Synthesis (e.g., Metal-Catalyzed Cyclization, Organocatalysis)
Catalysis plays a pivotal role in the modern synthesis of thiazolidines, offering milder reaction conditions and enhanced selectivity. semanticscholar.org Both metal-based catalysts and small organic molecules (organocatalysts) have been successfully employed.
Metal-Catalyzed Synthesis: Transition metals, particularly copper, are effective catalysts for synthesizing thiazolidine derivatives. nih.gov Copper-catalyzed aerobic oxidative reactions have been used to construct fullerothiazolidinethiones from C60, aliphatic amines, and carbon disulfide. nih.gov Copper complexes can also catalyze multicomponent reactions between imines, terminal alkynes, and isothiocyanates to produce thiazolidine-2-imines enantioselectively. rsc.orgacs.org In these reactions, the copper catalyst facilitates the key bond-forming steps, often influencing the regioselectivity of the cyclization. nih.govacs.org Palladium complexes have also been noted for their catalytic activity in related heterocyclic syntheses. rsc.org
Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for thiazolidine synthesis. bohrium.com Proline and its derivatives are versatile organocatalysts for various transformations, including the synthesis of 1,3-thiazolidin-4-ones under aqueous conditions. researchgate.netresearchgate.net Chiral thiazolidine-based organocatalysts have been synthesized and applied in asymmetric aldol (B89426) reactions, demonstrating the potential for creating stereochemically complex molecules. benthamdirect.comingentaconnect.com These catalysts operate through mechanisms distinct from metal catalysts, often involving the formation of intermediate enamines or iminium ions. Recently, an organocatalytic [3+2] cycloaddition reaction was used to create novel 1,2,3-triazolyl-thiazolidine hybrids. bohrium.comnih.gov
Table 2: Comparison of Catalytic Methods for Thiazolidine Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Metal Catalyst | Cu(OAc)2·H2O, CuCl2 | Aerobic Oxidative Cyclization, Multicomponent Reaction | High efficiency, control over chemo- and regioselectivity. | nih.govacs.org |
| Metal Catalyst | Chiral Copper-Pybox Complex | Asymmetric Alkynylation/Hydrothiolation | High enantioselectivity (60-99% ee). | rsc.org |
| Organocatalyst | L-Proline | Multicomponent Reaction | Environmentally benign (aqueous conditions), catalyst recyclability. | researchgate.net |
| Organocatalyst | Diethylamine | [3+2] Cycloaddition | Metal-free approach, good to excellent yields (23-96%). | bohrium.comnih.gov |
| Organocatalyst | Chiral Thiazolidine-amides | Asymmetric Aldol Reaction | Good diastereoselectivity and enantioselectivity. | researchgate.netbenthamdirect.com |
One-Pot and Multicomponent Synthesis Strategies for Thiazolidine Systems
One-pot and multicomponent reactions (MCRs) represent a significant advance in synthetic efficiency, aligning with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. nih.gov These strategies involve combining three or more starting materials in a single reaction vessel to form a complex product in one step. clockss.orgnih.gov
Numerous protocols have been developed for the one-pot synthesis of thiazolidine derivatives. nih.govnih.govorganic-chemistry.org For example, thiazolidine-4-ones can be synthesized via a one-pot, four-component condensation-cyclization reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes, producing excellent yields. tandfonline.comresearchgate.net Similarly, a three-component reaction of an amine, carbon disulfide, and an α-bromoketone in water provides a green and efficient route to multisubstituted thiazolidine-2-thiones. thieme-connect.com The use of catalysts like L-proline or various metal complexes can further enhance the efficiency and scope of these MCRs. clockss.orgresearchgate.net
Mechanistic Investigations of this compound Formation
The synthesis of this compound, typically achieved through the condensation of diethyl ketone and cysteamine (2-aminoethanethiol), proceeds through a series of equilibrium steps. The mechanism of this reaction, particularly the formation of the thiazolidine ring, has been a subject of interest, drawing parallels from studies on similar reactions between aldehydes or other ketones and cysteamine.
Elucidation of Imine Intermediates in Cyclization Reactions
The existence of this imine intermediate has been supported by various studies, including NMR spectroscopy, which in some cases has allowed for the direct observation of the imine in equilibrium with the thiazolidine. researchgate.netresearchgate.net The equilibrium between the open-chain imine and the cyclic thiazolidine is a key feature of this reaction. This is an example of ring-chain tautomerism, where the imine and the thiazolidine exist in a dynamic equilibrium. researchgate.net
Nucleophilic Addition: The amino group of cysteamine attacks the carbonyl carbon of diethyl ketone.
Carbinolamine Formation: A proton transfer leads to the formation of an unstable carbinolamine intermediate.
Imine Formation: Dehydration of the carbinolamine yields the imine intermediate.
Intramolecular Cyclization: The thiol group attacks the imine carbon, leading to the formation of the this compound ring.
Stereochemical Control in the Synthesis of Substituted Thiazolidines
While this compound itself is achiral, the introduction of substituents on the thiazolidine ring, for example at the C4 or C5 positions, or on the nitrogen atom, creates stereocenters. The principles of stereochemical control are therefore highly relevant when considering the synthesis of derivatives of this compound. The stereochemical outcome of the cyclization reaction is influenced by the nature of the reactants and the reaction conditions.
In the synthesis of substituted thiazolidines, the formation of diastereomers is a common occurrence when a chiral starting material is used, such as L-cysteine or its derivatives. The condensation of a ketone with a chiral amino thiol can lead to the formation of two diastereomers with different configurations at the newly formed stereocenter (C2 in the case of thiazolidine). The ratio of these diastereomers is determined by the relative energies of the diastereomeric transition states leading to their formation. researchgate.netmsu.eduinflibnet.ac.in
Factors that can influence the stereoselectivity include:
Steric Hindrance: The steric bulk of the substituents on the ketone and the amino thiol can favor the formation of the sterically less hindered diastereomer. For instance, in the synthesis of 2,2-disubstituted thiazolidines, the approach of the thiol group to the imine can be directed by the existing stereocenters in the molecule. rsc.org
Solvent Effects: The polarity of the solvent can influence the conformation of the imine intermediate and the transition state of the cyclization, thereby affecting the diastereomeric ratio. researchgate.net
Temperature: Reaction temperature can also play a role in stereoselectivity. Lower temperatures often lead to higher diastereoselectivity by accentuating the energy differences between the competing transition states. researchgate.net
Use of Chiral Auxiliaries: In asymmetric synthesis, a chiral auxiliary can be attached to the nitrogen atom of the thiazolidine ring to control the stereochemistry of subsequent reactions. This auxiliary can then be removed to yield the desired enantiomerically enriched product. ethz.ch
For example, the reaction of a chiral aldehyde with L-cysteine has been shown to produce a mixture of (2R,4R)- and (2S,4R)-thiazolidine-4-carboxylic acids, where the stereoselectivity can be influenced by the reaction conditions. researchgate.net Although this compound lacks a stereocenter at the C2 position due to the presence of two identical ethyl groups, the understanding of stereochemical control is crucial for the synthesis of its chiral derivatives, such as those with substituents at other positions of the ring.
Reactivity and Reaction Mechanisms of 2,2 Diethylthiazolidine
Intrinsic Reactivity of the Thiazolidine (B150603) Heterocycle
The nitrogen atom at position 3 and the sulfur atom at position 1 are the primary sites of nucleophilicity. rsc.org This allows the thiazolidine ring to coordinate with metal ions and participate in reactions with various electrophiles. vulcanchem.com Conversely, the carbon atoms within the ring can exhibit electrophilic character, particularly the C2 carbon situated between the two heteroatoms. This electrophilicity is enhanced if the C2 carbon is bonded to electron-withdrawing groups. The methylene (B1212753) carbon at the C5 position can also display nucleophilic activity, especially in derivatives like 4-thiazolidinones where it is adjacent to a carbonyl group. chemistryjournal.net This activation makes the C5 protons acidic and susceptible to deprotonation by a base, facilitating condensation reactions. chemistryjournal.net
Computational studies using molecular electrostatic potential (MEP) maps can visualize this dual reactivity. Regions of high electron density (typically colored red or yellow) indicate nucleophilic sites, while areas of low electron density (colored blue) signify electrophilic centers. mdpi.commdpi.com For thiazolidine derivatives, these maps often show negative potential around the heteroatoms and positive potential near specific carbon atoms, confirming their susceptibility to either electrophilic or nucleophilic attack. mdpi.comresearchgate.net
Ring-Opening and Ring-Closing Transformations of 2,2-Diethylthiazolidine
The thiazolidine ring, including in derivatives such as this compound, is capable of undergoing both ring-opening and ring-closing reactions, often under specific thermal or photochemical conditions. vulcanchem.comnih.gov These transformations are classified as electrocyclic reactions, which are concerted pericyclic reactions that proceed through a single cyclic transition state. masterorganicchemistry.com
Ring-Opening: Electrocyclic ring-opening involves the cleavage of a sigma (σ) bond within the ring to form a conjugated, open-chain system. For the thiazolidine ring, this would typically involve the breaking of the C-S or C-N bond. The process is stereospecific, and its pathway (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules, depending on the number of π-electrons involved and whether the reaction is induced by heat or light. masterorganicchemistry.com
Ring-Closing: The reverse process, electrocyclic ring-closing, can form the thiazolidine ring from an appropriate open-chain precursor. youtube.com Because ring-opening and ring-closing reactions are reversible and share the same reaction pathway and transition state, the principles governing one also apply to the other. masterorganicchemistry.com For instance, the synthesis of thiazolidine derivatives can be achieved through the intramolecular cyclization of compounds containing both a thiol and an imine group. nih.gov
The stability of the this compound ring is significant, but under certain conditions, such as in the presence of strong acids or bases, or upon heating, it can be driven to open. For example, the 2,4-dioxothiazolidine ring has been shown to be unstable when heated in an alkaline medium. ptfarm.pl
Electrophilic and Nucleophilic Behavior of Thiazolidine Derivatives
Thiazolidine derivatives exhibit a rich chemical behavior, acting as both electrophiles and nucleophiles depending on their substitution pattern and the reaction conditions. nih.gov
Nucleophilic Character:
Heteroatoms: As previously mentioned, the lone pairs on the sulfur and nitrogen atoms are primary sources of nucleophilicity, allowing them to attack electrophilic centers. rsc.org
Activated Methylene Group: In 4-thiazolidinone (B1220212) derivatives, the methylene group at the C5 position is flanked by a carbonyl group, which exerts an electron-withdrawing effect. chemistryjournal.net This increases the acidity of the methylene protons, allowing for the formation of a carbanion (an enolate) in the presence of a base. This carbanion is a potent nucleophile that can attack electrophiles, most notably in Knoevenagel condensations. chemistryjournal.netjuniperpublishers.com The nucleophilic character of this position is further enhanced in 2-thioxo-4-thiazolidinones due to the greater electron-withdrawing nature of the thione group compared to a carbonyl group. chemistryjournal.net
Electrophilic Character:
C2 and C4 Positions: The carbon atoms at the C2 and C4 positions can serve as electrophilic sites. The C2 carbon, bonded to both nitrogen and sulfur, is particularly susceptible to nucleophilic attack. In 4-thiazolidinones, the carbonyl carbon at C4 is a classic electrophilic center. ekb.eg
Iminium Ions: Thiazolidine derivatives can form N-acyliminium ions, which are highly reactive electrophilic intermediates. These ions are pivotal in cyclization reactions where an internal nucleophile attacks the electrophilic iminium carbon to form fused heterocyclic systems. psu.edu
The balance between nucleophilic and electrophilic tendencies can be fine-tuned by the substituents on the ring. orientjchem.org Molecular electrostatic potential (MEP) analysis confirms that areas of negative potential (nucleophilic) are typically located over the heteroatoms and carbonyl oxygens, while positive potential (electrophilic) is found on the ring carbons, especially C2 and C4. mdpi.commdpi.com
| Feature | Role | Description | Key Derivatives |
| Nitrogen (N3) Atom | Nucleophile | The lone pair of electrons can attack electrophiles. | General thiazolidines |
| Sulfur (S1) Atom | Nucleophile | The lone pair of electrons can attack electrophiles. | General thiazolidines |
| Methylene (C5) Moiety | Nucleophile | Becomes nucleophilic upon deprotonation, facilitated by an adjacent C4-carbonyl group. | 4-Thiazolidinones |
| Carbonyl (C4) Carbon | Electrophile | The carbon of the C=O group is susceptible to nucleophilic attack. | 4-Thiazolidinones |
| C2 Carbon | Electrophile | Situated between N and S, it is an electrophilic center, especially when part of an iminium ion. | General thiazolidines, N-Acyliminium precursors |
Advanced Spectroscopic and Structural Characterization of 2,2 Diethylthiazolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2-Diethylthiazolidine. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
In ¹H NMR spectroscopy of related thiazolidine (B150603) compounds, characteristic signals are observed for the different proton environments within the molecule. vulcanchem.com For this compound, one would expect to see distinct signals for the protons of the two ethyl groups, likely appearing as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, due to spin-spin coupling. The protons on the thiazolidine ring itself would also produce unique signals, with their chemical shifts and coupling patterns providing insight into their spatial arrangement and the conformation of the five-membered ring. The chemical shift of a nucleus is influenced by the surrounding electronic environment, a phenomenon known as shielding. vanderbilt.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the thiazolidine ring and the diethyl groups are indicative of their hybridization and bonding environment. organicchemistrydata.org For instance, the sp³ hybridized carbons of the ethyl groups will resonate at a lower frequency (upfield) compared to the carbons within the heterocyclic ring, which are influenced by the neighboring nitrogen and sulfur atoms. organicchemistrydata.org
Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can further refine the structural assignment by establishing connectivity between protons and carbons. These methods are invaluable for unambiguously assigning all signals and confirming the proposed structure. Moreover, variable-temperature NMR studies can provide insights into dynamic processes, such as ring conformational changes, which are often rapid at room temperature. vanderbilt.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | -CH₃ (ethyl) | 0.8 - 1.2 |
| ¹H | -CH₂ (ethyl) | 2.5 - 3.0 |
| ¹H | -CH₂- (ring) | 2.8 - 3.5 |
| ¹H | -NH- (ring) | Variable |
| ¹³C | -CH₃ (ethyl) | 10 - 15 |
| ¹³C | -CH₂ (ethyl) | 25 - 35 |
| ¹³C | C2 (quaternary) | 60 - 75 |
| ¹³C | -CH₂- (ring) | 45 - 60 |
| ¹³C | -CH₂-N- (ring) | 50 - 65 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (IR, Raman) in Characterizing Functional Groups and Reaction Progress
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and monitoring its formation or subsequent reactions. edinst.com These techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms, their geometric arrangement, and the strength of the chemical bonds. e-bookshelf.de
IR spectroscopy is particularly sensitive to vibrations that induce a change in the molecule's dipole moment. apacwomen.ac.in For this compound, key IR absorption bands would include:
N-H stretch: A characteristic band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine in the thiazolidine ring.
C-H stretches: Strong absorptions in the 2850-3000 cm⁻¹ range corresponding to the aliphatic C-H bonds of the ethyl groups and the thiazolidine ring.
C-N stretch: Typically observed in the 1000-1200 cm⁻¹ region.
C-S stretch: Generally a weaker absorption found in the 600-800 cm⁻¹ range.
Raman spectroscopy, which detects vibrations that cause a change in the molecule's polarizability, provides complementary information. utoronto.ca It is often more sensitive to symmetric vibrations and bonds that are weak in the IR spectrum, such as the S-S linkage, and can be particularly useful for studying symmetric C-C and C-S bonds. utoronto.ca The combination of IR and Raman spectra offers a more complete vibrational profile of the molecule. frontiersin.org
These techniques are also powerful for monitoring reaction progress. For example, during the synthesis of this compound from cysteamine (B1669678) and diethyl ketone, the disappearance of the carbonyl (C=O) stretching band from the ketone and the appearance of the characteristic N-H and C-N stretching bands of the thiazolidine ring can be followed in real-time.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | IR | 3300 - 3500 |
| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 |
| CH₂ Bend | IR, Raman | 1450 - 1470 |
| C-N Stretch | IR | 1000 - 1200 |
| C-S Stretch | IR, Raman | 600 - 800 |
Mass Spectrometry for Molecular Confirmation and Reaction Monitoring
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and for monitoring its presence in reaction mixtures. vulcanchem.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). rsc.org
For this compound (C₇H₁₅NS), the expected molecular weight is approximately 145.27 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org
The ionization method employed can influence the resulting mass spectrum. Techniques like Electrospray Ionization (ESI) are considered "soft" and often produce a prominent peak corresponding to the protonated molecule [M+H]⁺. libretexts.org Electron Impact (EI) ionization is a "harder" technique that can cause fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. For this compound, characteristic fragments might arise from the loss of an ethyl group or cleavage of the thiazolidine ring.
Coupling mass spectrometry with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) allows for the analysis of complex mixtures. rsc.orgnih.gov This is particularly useful for monitoring the progress of a reaction, where the consumption of reactants and the formation of the this compound product can be tracked over time.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.organton-paar.com This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. pages.dev The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. pages.dev
A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation: The exact puckering of the thiazolidine ring and the orientation of the diethyl groups.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the N-H group.
This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules. The data obtained from X-ray crystallography can also be used to validate and refine computational models of the molecule.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.3 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 0.96 |
Note: This data is purely hypothetical and would need to be determined experimentally.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Optoelectronic Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. uzh.chup.ac.za When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. up.ac.za The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.
For a saturated heterocyclic compound like this compound, the primary electronic transitions are typically σ → σ* and n → σ. The lone pair electrons on the nitrogen and sulfur atoms can undergo n → σ transitions. These transitions usually occur in the UV region of the electromagnetic spectrum. The presence of the sulfur atom, with its more available lone pair electrons, may lead to absorptions at longer wavelengths compared to a similar compound without sulfur.
While not possessing extensive conjugation that would lead to strong absorption in the visible region, the UV-Vis spectrum of this compound is still a useful fingerprint. bspublications.net The position and intensity of the absorption bands can be sensitive to the solvent environment, providing insights into solute-solvent interactions. Changes in the UV-Vis spectrum upon protonation or coordination to a metal center can also be used to study these processes.
Advanced Spectroscopic Techniques (e.g., EXAFS, XANES) for Coordination Environments
When this compound acts as a ligand and coordinates to a metal center, advanced spectroscopic techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) become particularly powerful. nih.goviaea.org These methods, which utilize synchrotron radiation, provide detailed information about the local atomic environment around a specific element (the absorbing atom). aps.org
XANES spectra are sensitive to the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.org By analyzing the features near the absorption edge, one can deduce information about the electronic structure and the symmetry of the coordination sphere. For a complex of this compound with a metal ion, the XANES spectrum of the metal would reveal changes in its electronic state upon coordination and provide clues about the geometry of the complex. researchgate.net
EXAFS provides information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. aps.org The fine structure in the absorption spectrum at energies above the edge arises from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can yield precise bond lengths between the metal center and the coordinating atoms of the this compound ligand (i.e., the nitrogen and/or sulfur atoms). This is especially valuable for studying complexes in non-crystalline states, such as in solution or in amorphous materials, where X-ray crystallography is not applicable. nih.gov
Together, XANES and EXAFS provide a comprehensive picture of the coordination environment of metal complexes involving this compound, offering insights that are often unattainable with other techniques.
Theoretical and Computational Chemistry of 2,2 Diethylthiazolidine
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. scispace.com Instead of solving the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the ground-state energy and other properties of a molecule. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules like 2,2-diethylthiazolidine. scispace.comaustinpublishinggroup.com
DFT calculations are employed to optimize the molecular geometry, which involves finding the lowest energy arrangement of atoms. austinpublishinggroup.com This process yields crucial information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For the this compound ring, DFT can precisely predict the puckering of the five-membered ring and the orientation of the diethyl substituents.
The electronic structure, describing the distribution and energy of electrons within the molecule, is also a key output of DFT calculations. nih.govrsc.org These studies provide a quantitative picture of electron distribution, which is fundamental to understanding the molecule's chemical behavior.
Table 1: Predicted Geometrical Parameters of a Thiazolidine (B150603) Ring Core from DFT Calculations Note: These are representative values for a thiazolidine core based on DFT studies of related molecules. The presence of diethyl groups at the C2 position would slightly alter these parameters.
| Parameter | Typical Value | Description |
|---|---|---|
| C-S Bond Length | ~1.85 Å | The distance between the carbon and sulfur atoms in the ring. |
| C-N Bond Length | ~1.47 Å | The distance between the carbon and nitrogen atoms in the ring. |
| S-C-N Bond Angle | ~104° | The internal angle of the ring at the sulfur-bearing carbon. |
| C-N-C Bond Angle | ~112° | The internal angle of the ring at the nitrogen atom. |
| C-S-C Bond Angle | ~95° | The internal angle of the ring at the sulfur atom. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices (HOMO-LUMO, Electronegativity, Hardness, Softness)
Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting and explaining chemical reactivity. numberanalytics.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. irjweb.comijnc.ir
Electronegativity (χ): Measures the ability of a molecule to attract electrons. researchgate.net It is calculated as the negative of the average of HOMO and LUMO energies. libretexts.org
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. researchgate.net It is calculated as half the energy difference between the LUMO and HOMO. researchgate.netlibretexts.org Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. irjweb.comresearchgate.net Soft molecules are more reactive.
Table 2: Key Reactivity Indices and Their Formulas
| Reactivity Index | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. malayajournal.org |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. libretexts.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. researchgate.net |
| Chemical Softness (S) | 1 / η | Indicates the molecule's polarizability and reactivity. irjweb.com |
For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, making these the primary sites for electrophilic attack. The LUMO would be distributed across the σ* antibonding orbitals of the ring.
Molecular Electrostatic Potential (MESP) Mapping for Identifying Reactive Sites
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.dechemrxiv.org It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites, such as those around heteroatoms with lone pairs (e.g., nitrogen and sulfur), are susceptible to electrophilic attack. chemrxiv.orgresearchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites, typically around hydrogen atoms bonded to heteroatoms (like the N-H group), are prone to nucleophilic attack. researchgate.net
Green Regions: Represent neutral or near-zero potential.
For this compound, an MESP map would clearly show a region of strong negative potential (red) around the nitrogen and sulfur atoms, highlighting them as the primary centers for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atom on the nitrogen would be a site of positive potential (blue), making it the most likely site for deprotonation or interaction with nucleophiles. malayajournal.org The hydrocarbon framework of the diethyl groups would appear largely neutral (green). This mapping provides a clear, intuitive guide to the molecule's reactivity in intermolecular interactions. nih.gov
Conformational Analysis and Energy Landscapes of Thiazolidine Rings
The five-membered thiazolidine ring is not planar and can adopt various puckered conformations. libretexts.org Conformational analysis involves studying these different spatial arrangements and their relative energies. libretexts.org For a thiazolidine ring, the two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are on opposite sides of the plane formed by the other three).
Computational methods can be used to explore the potential energy surface of this compound. researchgate.net By systematically changing key dihedral angles and calculating the corresponding energy, a conformational energy landscape can be constructed. nih.govchemrxiv.org This landscape maps the stable conformations (local minima) and the energy barriers (transition states) that separate them. nih.govbiorxiv.org
The analysis reveals the most stable, lowest-energy conformation of the molecule and the flexibility of the ring system. researchgate.net The presence of the bulky diethyl groups at the C2 position will significantly influence the energy landscape, likely favoring conformations that minimize steric hindrance between these groups and the rest of the ring.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for mapping the entire course of a chemical reaction, from reactants to products. chemrxiv.org This involves identifying the minimum energy pathway on the potential energy surface. The highest point along this pathway is the transition state, an unstable, high-energy species that represents the energetic barrier to the reaction. nih.govims.ac.jp
By using DFT and other advanced methods, the geometry and energy of the transition state for a given reaction involving this compound can be calculated with high accuracy. ims.ac.jpresearchgate.net Knowledge of the transition state structure provides critical details about the reaction mechanism, such as which bonds are breaking and forming. researchgate.net The calculated energy of the transition state relative to the reactants (the activation energy) is crucial for predicting the reaction rate. imist.ma
This approach can be used to study various reactions, such as the synthesis of the thiazolidine ring, its opening, or its functionalization. nih.gov For example, computational elucidation can determine the most likely pathway for the condensation reaction between cysteamine (B1669678) and diethyl ketone that forms this compound, providing a detailed, atomistic view of the chemical transformation. nih.gov
Applications of 2,2 Diethylthiazolidine and Its Core Structure in Modern Chemical Endeavors
2,2-Diethylthiazolidine as a Versatile Synthetic Building Block in Organic Synthesis
The thiazolidine (B150603) framework, as exemplified by the this compound structure, serves as a valuable and adaptable building block in organic synthesis. These heterocyclic compounds are often employed as intermediates for constructing more complex molecular architectures. ontosight.ai The synthesis of thiazolidines is typically achieved through the condensation reaction between a β-aminothiol, such as cysteine, and a carbonyl compound—in this case, diethyl ketone would yield the 2,2-diethyl derivative. ontosight.ai
This fundamental structure can be strategically modified. For instance, thiazolidine derivatives derived from L-cysteine can undergo stereoselective conversions to create chiral bicyclic products, including fused oxathiane–γ-lactam systems. rsc.org The thiazolidine ring itself can exist in equilibrium with its open-chain form (ring–chain tautomerism), although the ring form is often predominant. rsc.org This dynamic behavior allows for further transformations under acidic or basic conditions, leading to the formation of corresponding aldehydes and aminothiols, which can be used in subsequent synthetic steps. rsc.org The versatility of the thiazolidine core makes it a key component in automated synthesis platforms, where standardized building blocks are essential for assembling diverse classes of small molecules. nih.gov
Role in the Design and Synthesis of Complex Organic Molecules
The thiazolidine scaffold is instrumental in the design and stereoselective synthesis of complex organic molecules, particularly through its use as a chiral auxiliary. Chiral auxiliaries derived from amino acids are pivotal in asymmetric synthesis, a field crucial for producing enantiomerically pure pharmaceuticals. scielo.org.mx Thiazolidine-based auxiliaries, structurally similar to well-known oxazolidinone auxiliaries, guide the stereochemical outcome of reactions, enabling the creation of specific asymmetric centers. scielo.org.mx
One of the most significant applications is in asymmetric aldol (B89426) additions, a powerful carbon-carbon bond-forming reaction. scielo.org.mx For example, N-acylated thiazolidin-2-ones, when converted to their titanium enolates, react with aldehydes to produce aldol products with a high degree of diastereoselectivity. scielo.org.mx This methodology allows for the controlled construction of molecules with multiple stereocenters.
Furthermore, the thiazolidine ring is a component of more elaborate hybrid molecules. An organocatalytic [3+2] cycloaddition reaction has been used to synthesize novel 1,2,3-triazolyl-thiazolidine hybrids, demonstrating how the thiazolidine core can be integrated into larger, multifunctional structures. bohrium.com The development of automated synthesis processes relies on such robust building blocks to access even topologically complex small molecules, including polycyclic natural product frameworks. nih.gov The ability to program the assembly of these building blocks is a significant step toward the generalized automated synthesis of complex organic targets. nih.gov
Application in Metal-Organic Frameworks (MOFs) Chemistry via Thiazolidine-Containing Ligands
Thiazolidine-containing ligands are valuable components in the construction of Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The inclusion of heteroatoms like nitrogen and sulfur in the thiazolidine ring provides efficient coordination sites for metal ions, facilitating the assembly of stable and functional supramolecular architectures. researchgate.net
A key strategy involves using chiral thiazolidine ligands to build enantiomerically pure MOFs. For example, the polytopic ligand thiazolidine-2,4-dicarboxylic acid, synthesized from L-cysteine, has been used to create a chiral Co(II) MOF. unito.it This material maintains the chirality of its building block and exhibits a porous 3D structure with two distinct types of channels: one hydrophobic, with exposed sulfur atoms, and one hydrophilic, containing coordinated water molecules. unito.it Such frameworks have shown good capacity for carbon dioxide adsorption. unito.it
The structural features of MOFs containing thiazole- and thiazolidine-based spacers have been analyzed for their network topologies and their applications in CO₂ adsorption, luminescence, magnetism, and heterogeneous catalysis. rsc.orgresearchgate.net The ability to functionalize these ligands allows for fine-tuning of the resulting MOF's properties, making thiazolidine-based linkers a promising class of building blocks for designing advanced porous materials. mdpi.com
Table 1: Properties of a Chiral Co(II) MOF with a Thiazolidine-Based Ligand
| Property | Finding | Source |
|---|---|---|
| Ligand | Thiazolidine-2,4-dicarboxylic acid (H2L-RR) | unito.it |
| Metal Center | Cobalt (II) | unito.it |
| Final Product | [Co(L-RR)(H2O)·H2O] | unito.it |
| Chirality | Optically pure, derived from L-cysteine | unito.it |
| Structure | 3D coordination polymer with hydrophobic and hydrophilic channels | unito.it |
Catalytic Roles of Thiazolidine-Based Ligands and Systems
The thiazolidine core is a fundamental component in the design of both organocatalysts and ligands for metal-based catalysis. These systems leverage the structural and electronic properties of the heterocycle to facilitate a variety of chemical transformations.
In organocatalysis, novel chiral catalysts derived from thiazolidines have been synthesized and successfully applied in asymmetric reactions. benthamdirect.com For instance, thiazolidine-based organocatalysts containing amide and thiourea (B124793) functionalities have been tested in the asymmetric aldol reaction between acetone (B3395972) and various aromatic aldehydes. benthamdirect.com These catalysts have achieved good conversions and enantioselectivities, demonstrating the potential of the thiazolidine scaffold to induce chirality without the need for a metal center. benthamdirect.com
In the realm of metal catalysis, thiazolidine-based ligands are used to create coordination complexes with unique catalytic properties. Thiazolidine-thiourea ligands have been synthesized and coordinated with silver (Ag) and gold (Au). rsc.orgrsc.orgunizar.es While the ligands themselves may not show significant activity, their coordination to metal centers can dramatically enhance it. rsc.orgunizar.es For example, silver complexes incorporating these ligands have shown significant cytotoxic activity, highlighting the synergistic effect between the ligand and the metal. rsc.orgunizar.es These coordination complexes are synthesized for applications ranging from medicinal chemistry to materials science. rsc.orgresearchgate.net
Table 2: Performance of Chiral Thiazolidine-Based Organocatalysts in Asymmetric Aldol Reaction
| Aldehyde Substrate | Conversion (%) | Enantiomeric Ratio (er) (R:S) | Source |
|---|---|---|---|
| p-Nitrobenzaldehyde | up to 84% | up to 84.5:15.5 | benthamdirect.com |
Integration into Advanced Materials Science
The thiazolidine moiety is being integrated into advanced materials, imparting unique functionalities and enabling the development of novel polymers and hybrid materials. This integration goes beyond simple physical mixtures, involving the covalent incorporation of the thiazolidine ring into larger macromolecular structures.
One approach involves the use of thiazolidine chemistry for polymer coupling. acs.org The reaction between a cysteine residue, which contains the core structure needed to form a thiazolidine, and an aldehyde or ketone allows for the formation of cross-linked networks. acs.org This has been explored in the preparation of organogels and thermo-responsive polymers like poly(N-isopropyl acrylamide) for hydrogel applications. acs.org
Furthermore, a thiofunctional thiazolidine can serve as a building block for introducing cysteine residues into polymers via thiol-ene reactions. nih.gov This method provides a straightforward route to cysteine-functional materials, where the thiazolidine acts as a protected form of the reactive thiol and amine groups. nih.gov In another area, ferrocene-functionalized thiazolidine-2-thione has been used as a ligand to synthesize one-dimensional coordination polymers with coinage metals like copper and silver. rsc.org These materials exhibit interesting structural features, such as anagostic interactions and cuprophilic interactions, which are of fundamental interest in materials chemistry and may lead to materials with unique electronic or optical properties. rsc.org
Future Perspectives and Challenges in 2,2 Diethylthiazolidine Research
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 2,2-dialkylthiazolidines often involves the condensation of an amino-thiol with a ketone, a method that can be effective but may lack in terms of efficiency and sustainability. The future of 2,2-diethylthiazolidine synthesis will undoubtedly focus on aligning with the principles of green chemistry, emphasizing high atom economy, the use of environmentally benign solvents and catalysts, and energy efficiency. nih.govmdpi.com
Key areas of development are expected to include:
Catalytic Innovations: A significant challenge is the development of novel catalysts that can promote the synthesis of this compound with high yields and selectivity under mild conditions. acs.org Research into heterogeneous catalysts, nanocatalysts, and biocatalysts could provide reusable and more environmentally friendly alternatives to conventional methods. nih.gov The use of deep eutectic solvents (DESs), which can act as both the solvent and catalyst, presents a promising green alternative to volatile organic compounds. nih.govresearchgate.net
Atom Economy and Waste Minimization: Future synthetic strategies will be evaluated based on their atom economy, aiming to maximize the incorporation of all starting materials into the final product. nih.gov This involves designing reactions that minimize the formation of byproducts and waste. One-pot, multi-component reactions are particularly attractive in this regard, as they can reduce the number of synthetic steps and purification processes required. nih.gov
Alternative Energy Sources: The application of microwave irradiation and ultrasonication as energy sources for synthesis is expected to grow. mdpi.com These methods can often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.
A comparative overview of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Conventional Condensation | Well-established methodology. | Often requires harsh conditions, may produce significant waste. |
| Heterogeneous Catalysis | Catalyst reusability, easier product purification. | Development of highly active and selective catalysts. |
| Nanocatalysis | High surface area leading to enhanced reactivity. | Catalyst stability and cost-effectiveness. |
| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme stability and substrate scope. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations and equipment costs. |
| Deep Eutectic Solvents | Green solvent system, potential dual role as catalyst. | Solvent recovery and substrate solubility. |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of the this compound ring is an area ripe for exploration. While the fundamental chemistry of thiazolidines is understood, the specific influence of the diethyl substitution at the C2 position on the ring's stability and reactivity warrants detailed investigation. Future research will likely focus on uncovering novel transformation pathways that can lead to a diverse array of new chemical entities.
Ring-Opening Reactions: The thiazolidine (B150603) ring can undergo ring-opening reactions under specific conditions, providing access to functionalized aminothiols. Investigating the regioselective and stereoselective ring-opening of this compound could yield valuable building blocks for the synthesis of more complex molecules.
Cycloaddition Reactions: Thiazolidine derivatives can participate in cycloaddition reactions, offering a powerful tool for the construction of fused heterocyclic systems. researchgate.net Exploring the potential of this compound as a synthon in [3+2] and other cycloaddition reactions could lead to the discovery of novel scaffolds with interesting biological properties.
Oxidative Transformations: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. researchgate.net These transformations can significantly alter the electronic properties and biological activity of the molecule, opening up new avenues for derivatization and application.
Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational modeling will be instrumental in accelerating research and guiding experimental design.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of this compound. nih.govnih.gov By modeling reaction pathways and transition states, DFT can help to elucidate reaction mechanisms and predict the feasibility of novel transformations. researchgate.net Such studies can also be used to understand the influence of the diethyl groups on the conformational preferences of the thiazolidine ring. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: As more data on the biological activities of this compound derivatives become available, QSAR models can be developed to correlate their structural features with their activity. nih.gov These models will be invaluable for the rational design of new analogues with enhanced potency and selectivity for specific biological targets.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound and its interactions with biological macromolecules, such as enzymes and receptors. nih.gov This can provide crucial information for understanding its mechanism of action and for the design of new drugs.
The application of these computational tools is summarized in Table 2.
Table 2: Application of Computational Modeling in this compound Research
| Computational Method | Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Stability of conformers, reaction energetics, spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the biological activity of new derivatives. |
| Molecular Dynamics (MD) Simulations | Study of molecular motion and intermolecular interactions. | Binding modes with biological targets, conformational flexibility. |
Integration into Emerging Fields of Chemical Research
The unique structural features of this compound make it a promising candidate for integration into several emerging fields of chemical research, moving beyond its traditional applications.
Medicinal Chemistry and Drug Discovery: Thiazolidine derivatives are well-established pharmacophores with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gove3s-conferences.orgresearchgate.netsemanticscholar.orge3s-conferences.orgnih.govnih.govmssm.eduresearchgate.net Future research will focus on the synthesis and biological evaluation of novel this compound derivatives as potential therapeutic agents. The diethyl groups may offer advantages in terms of lipophilicity and metabolic stability, which are crucial parameters for drug development.
Click Chemistry: The principles of click chemistry, which emphasize rapid, efficient, and high-yielding reactions, are transforming the field of chemical synthesis. researchgate.netrsc.org The thiazolidine ring itself can be formed through a reaction that exhibits click-like characteristics. researchgate.netrsc.org Furthermore, functionalized this compound derivatives could be designed to participate in established click reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling their efficient conjugation to other molecules. nih.gov
Materials Science: The incorporation of heterocyclic scaffolds into advanced materials is a growing area of research. The sulfur and nitrogen atoms in the this compound ring could act as coordination sites for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.
Chemical Probes: Thiazolidine derivatives have been utilized in the design of chemical probes. nih.gov The development of fluorescently labeled or biotinylated derivatives of this compound could provide valuable tools for studying biological processes and for target identification in drug discovery.
Q & A
Q. What are the common synthetic routes for 2,2-Diethylthiazolidine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or reduction reactions. For example, thiazolidine derivatives are often synthesized via the reaction of aldehydes with cysteamine analogs under acidic or basic conditions . Reduction of thiazole precursors using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield thiazolidines. Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of reactants. Design of Experiments (DOE) frameworks, such as factorial designs, can systematically evaluate these parameters to maximize yield and purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments and carbon frameworks .
- Infrared Spectroscopy (IR) : Detects functional groups like C-S and N-H bonds in the thiazolidine ring .
- Elemental Analysis (EA) : Validates purity by comparing experimental vs. theoretical carbon, hydrogen, and nitrogen percentages .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer : Contradictory results may arise from variations in assay protocols, cell lines, or dosing regimens. To address this:
- Conduct systematic reviews adhering to PRISMA guidelines to aggregate and critically appraise existing data .
- Perform meta-analyses to quantify effect sizes and heterogeneity. Sensitivity analyses can identify outliers or confounding variables .
- Standardize in vitro/in vivo models (e.g., consistent use of HepG2 cells for hepatotoxicity studies) to improve reproducibility .
Q. What methodologies are recommended for assessing the toxicological profile of this compound?
- Methodological Answer : A tiered approach is recommended:
- In vitro assays : Use Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HEK-293) .
- In vivo models : Acute toxicity studies in rodents (OECD Guideline 423) to determine LD₅₀ and subchronic exposure effects .
- Computational toxicology : Apply QSAR models (e.g., Toxtree) to predict ecotoxicological endpoints like bioaccumulation potential .
Q. How can reaction yields of this compound be enhanced through advanced catalysis?
- Methodological Answer : Catalytic strategies include:
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems .
- Metal catalysis : Palladium or copper catalysts enable cross-coupling reactions for functionalized thiazolidines .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing energy transfer .
Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : SAR studies require:
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina .
- Pharmacophore modeling : Identify critical functional groups (e.g., thiazolidine ring) contributing to bioactivity .
- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl chains) at the 2-position and evaluate changes in activity .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- PICO Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (control groups), and Outcomes (e.g., IC₅₀ values) for hypothesis-driven studies .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
